Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
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Overview
Description
Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate: is a chemical compound with the molecular formula C12H21NO4. It is a bicyclic compound that contains both oxygen and nitrogen atoms within its structure. This compound is often used as a protecting group in organic synthesis due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with 3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylic acid.
Reaction with tert-Butyl Alcohol: The carboxylic acid is reacted with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Hydroxylation: The ester is then hydroxylated to introduce the hydroxyl group at the 9-position.
Industrial Production Methods: Industrial production of tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate involves similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to remove the hydroxyl group or reduce the ester to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as a protecting group in organic synthesis to prevent unwanted reactions during multi-step synthesis .
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate involves its role as a protecting group. It forms stable intermediates that prevent reactive sites from undergoing unwanted reactions. This stability is due to the steric hindrance provided by the tert-butyl group and the bicyclic structure .
Comparison with Similar Compounds
- tert-Butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate
- tert-Butyl exo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate
- tert-Butyl 7-oxo-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate
Uniqueness:
- The presence of the hydroxyl group at the 9-position and the tert-butyl ester makes it unique compared to other similar compounds. This specific structure provides distinct reactivity and stability, making it particularly useful in organic synthesis .
Properties
CAS No. |
228270-33-5 |
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Molecular Formula |
C12H21NO4 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl (1R,5S)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-4-8-6-16-7-9(5-13)10(8)14/h8-10,14H,4-7H2,1-3H3/t8-,9+,10? |
InChI Key |
GFLBASJQJLQUMN-ULKQDVFKSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC2COCC(C1)C2O |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2COC[C@H](C1)C2O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COCC(C1)C2O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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